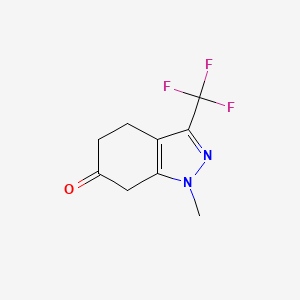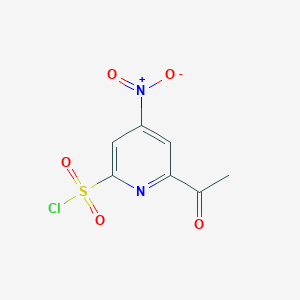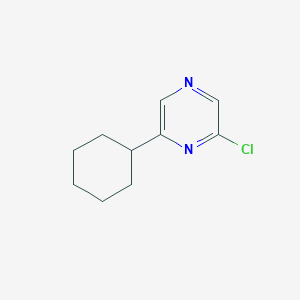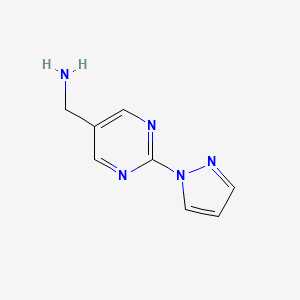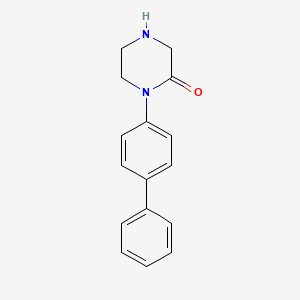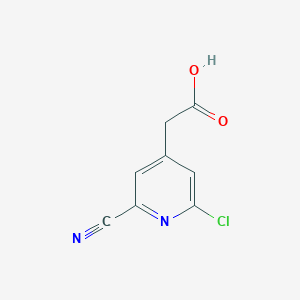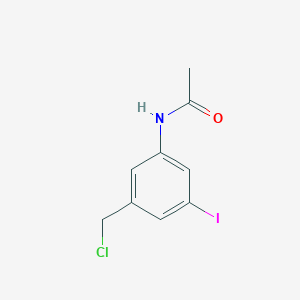
N-(3-(Chloromethyl)-5-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Chloromethyl)-5-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and an iodine atom attached to a phenyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-iodophenyl)acetamide typically involves multiple steps. One common method starts with the iodination of a suitable phenyl precursor, followed by the introduction of a chloromethyl group through a chloromethylation reaction. The final step involves the formation of the acetamide group via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-(3-(Chloromethyl)-5-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thioethers, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, N-(3-(Chloromethyl)-5-iodophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of N-(3-(Chloromethyl)-5-iodophenyl)acetamide depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloromethyl and iodine groups can facilitate binding to these targets, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
N-(3-(Bromomethyl)-5-iodophenyl)acetamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
N-(3-(Chloromethyl)-5-bromophenyl)acetamide: Similar structure but with a bromine atom instead of an iodine atom.
N-(3-(Chloromethyl)-5-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
N-(3-(Chloromethyl)-5-iodophenyl)acetamide is unique due to the presence of both chloromethyl and iodine groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
特性
分子式 |
C9H9ClINO |
|---|---|
分子量 |
309.53 g/mol |
IUPAC名 |
N-[3-(chloromethyl)-5-iodophenyl]acetamide |
InChI |
InChI=1S/C9H9ClINO/c1-6(13)12-9-3-7(5-10)2-8(11)4-9/h2-4H,5H2,1H3,(H,12,13) |
InChIキー |
LZDOCNGTZMHNPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





